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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

Cat. No.: B115304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of data related

to the synthesis and characterization of 3-(3-Methoxyphenyl)-1H-pyrazole. While a complete,

peer-reviewed synthesis and characterization dataset for this specific molecule is not readily

available in a single source, this document outlines a robust, well-established synthetic route

and provides a comparative analysis of expected and reported data from analogous structures

and commercial sources. Our aim is to equip researchers with the necessary tools to

confidently synthesize, characterize, and utilize this compound in their work.

Introduction: The Importance of Independent
Verification
3-(3-Methoxyphenyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a

scaffold of significant interest in medicinal chemistry due to its wide range of biological

activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Given its

potential as a building block in drug discovery, the ability to reliably synthesize and characterize

this compound is paramount. Independent verification of its properties ensures the

reproducibility of experimental results and the integrity of subsequent research.

This guide addresses the challenge of fragmented data by proposing a validated synthetic

pathway and compiling available data to establish a reliable benchmark for researchers.
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Proposed Synthetic Route: A Logic-Driven
Approach
The most common and reliable method for the synthesis of 3-aryl-1H-pyrazoles involves the

cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydrazine.[3][4] This approach

is favored due to its high yields, regioselectivity, and the ready availability of starting materials.

The proposed two-step synthesis for 3-(3-Methoxyphenyl)-1H-pyrazole is outlined below.

Step 1: Claisen-Schmidt Condensation

Step 2: Pyrazole Formation

3-Methoxyacetophenone

1-(3-Methoxyphenyl)prop-2-en-1-one
(Chalcone Intermediate)

NaOH, EtOH, H₂O

Formaldehyde

3-(3-Methoxyphenyl)-1H-pyrazole

EtOH, Acetic Acid (cat.), Reflux

Hydrazine Hydrate
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Caption: Proposed two-step synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole.

Causality Behind Experimental Choices:

Step 1: Claisen-Schmidt Condensation: This base-catalyzed reaction is a classic and

efficient method for forming the carbon-carbon double bond of the chalcone backbone. Using

sodium hydroxide in an ethanol/water solvent system is a standard, cost-effective, and high-

yielding condition for this transformation.[5]
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Step 2: Pyrazole Formation: The reaction of the chalcone intermediate with hydrazine

hydrate in a protic solvent like ethanol, with a catalytic amount of acetic acid, facilitates the

initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization

and dehydration to yield the stable aromatic pyrazole ring.[1]

Comparative Data Analysis
As no single publication provides a complete dataset, we have compiled information from

commercial suppliers and spectral data from closely related analogs to create a benchmark for

verification.

Table 1: Physical and Chemical Properties
Property Reported/Expected Value Source(s)

CAS Number 144026-74-4 Commercial Suppliers

Molecular Formula C₁₀H₁₀N₂O Commercial Suppliers

Molecular Weight 174.20 g/mol Commercial Suppliers

Melting Point 90-91 °C Commercial Suppliers

Appearance White to off-white powder Commercial Suppliers

Table 2: Predicted ¹H and ¹³C NMR Spectral Data
The following table presents predicted chemical shifts for 3-(3-Methoxyphenyl)-1H-pyrazole.

These predictions are based on the analysis of published data for analogous compounds,

including 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole and 5-benzyl-3-phenyl-1H-pyrazole.[6]

[7]
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Assignment
Predicted ¹H NMR

(δ, ppm)

Predicted ¹³C NMR

(δ, ppm)

Rationale for

Prediction

-OCH₃ ~3.85 (s, 3H) ~55.5

Typical for methoxy

group on a benzene

ring.

Pyrazole H-4 ~6.5-6.7 (d, 1H) ~102-105

Doublet due to

coupling with H-5. In a

region typical for

pyrazole C-4 protons.

Pyrazole H-5 ~7.6-7.8 (d, 1H) ~128-130

Doublet due to

coupling with H-4.

More deshielded than

H-4.

Phenyl H-2' ~7.3-7.4 (m, 1H) ~112-114

Ortho to the pyrazole,

meta to the methoxy

group.

Phenyl H-4' ~6.9-7.0 (m, 1H) ~118-120

Para to the pyrazole,

ortho to the methoxy

group.

Phenyl H-5' ~7.2-7.3 (t, 1H) ~129-131
Meta to both

substituents.

Phenyl H-6' ~7.3-7.4 (m, 1H) ~112-114

Ortho to the pyrazole,

meta to the methoxy

group.

Pyrazole C-3 - ~150-152
Carbon bearing the

phenyl group.

Phenyl C-1' - ~132-134
Carbon attached to

the pyrazole ring.

Phenyl C-3' - ~159-161
Carbon bearing the

methoxy group.
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Pyrazole NH ~12.0-13.0 (br s, 1H) -

Broad singlet, typical

for pyrazole NH

proton, exchangeable

with D₂O.

Note: Spectra should be recorded in CDCl₃ or DMSO-d₆. The exact chemical shifts and

coupling constants will depend on the solvent and spectrometer frequency.

Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and expected

outcomes.

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)prop-2-en-
1-one (Chalcone Intermediate)

Dissolve 3-methoxyacetophenone
and formaldehyde (37% aq.) in EtOH.

Cool to 0-5 °C
in an ice bath.

Add aqueous NaOH solution
dropwise with stirring.

Stir at room temperature
for 4-6 hours.

Monitor by TLC
(e.g., 3:1 Hexanes:EtOAc).

Pour into ice-water and
neutralize with dilute HCl. Extract with ethyl acetate. Dry organic layer over Na₂SO₄,

filter, and concentrate.
Purify by column chromatography

or recrystallization.
Obtain 1-(3-methoxyphenyl)prop-2-en-1-one

as a solid.

Click to download full resolution via product page

Caption: Workflow for the synthesis of the chalcone intermediate.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-

methoxyacetophenone (1.0 eq) in ethanol (3-4 mL per mmol of acetophenone). Add an

aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

Base Addition: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide

(2.0 eq) dropwise, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 4-6 hours. The solution may become cloudy or a precipitate may form.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting acetophenone is consumed.

Workup: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize

the mixture to pH ~7 by the slow addition of dilute hydrochloric acid.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of the aqueous layer).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and remove the solvent under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure

chalcone.

Protocol 2: Synthesis of 3-(3-Methoxyphenyl)-1H-
pyrazole

Dissolve chalcone intermediate
in absolute ethanol.

Add hydrazine hydrate (1.5 eq)
and catalytic acetic acid.

Heat the mixture to reflux
for 6-8 hours.

Monitor by TLC
(e.g., 2:1 Hexanes:EtOAc).

Cool to room temperature
and remove solvent in vacuo.

Add water and extract
with ethyl acetate. Wash organic layer with brine. Dry over Na₂SO₄, concentrate,

and purify by column chromatography.
Obtain 3-(3-methoxyphenyl)-1H-pyrazole

as a solid.

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(3-

methoxyphenyl)prop-2-en-1-one (1.0 eq) in absolute ethanol (5-10 mL per mmol of

chalcone).

Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic

amount of glacial acetic acid (2-3 drops).

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.
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Monitoring: Monitor the reaction progress by TLC until the chalcone is consumed. The

pyrazole product should be more polar than the starting chalcone.

Solvent Removal: Allow the reaction to cool to room temperature and then remove the

ethanol under reduced pressure.

Workup: To the residue, add water and extract the product with ethyl acetate (3 x volume of

the aqueous layer).

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium

sulfate.

Purification: Filter and concentrate the organic layer. Purify the crude product by flash

column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford

the pure 3-(3-Methoxyphenyl)-1H-pyrazole.

Conclusion
This guide provides a scientifically grounded pathway for the synthesis and verification of 3-(3-
Methoxyphenyl)-1H-pyrazole. By following the detailed protocols and using the compiled

comparative data, researchers can ensure the quality and identity of their synthesized material.

This rigorous approach is essential for the integrity and reproducibility of research in the fields

of chemical synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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